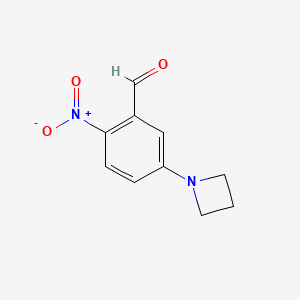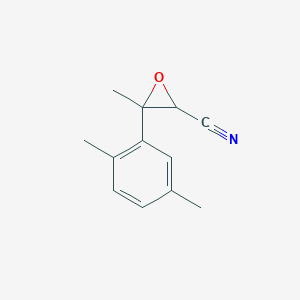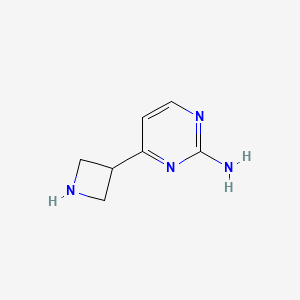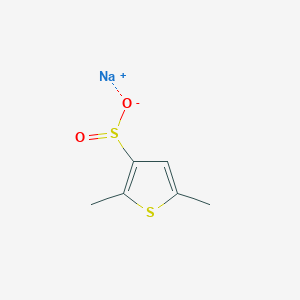
Sodium 2,5-dimethylthiophene-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,5-dimethylthiophene-3-sulfinate is a sulfur-containing heterocyclic compound with the molecular formula C₆H₇NaO₂S₂ and a molecular weight of 198.24 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 2,5-dimethylthiophene-3-sulfinate, typically involves the reaction of thiophene derivatives with sulfinating agents. One common method is the reaction of 2,5-dimethylthiophene with sodium sulfite under controlled conditions . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of sodium sulfinates often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2,5-dimethylthiophene-3-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonates, thiols, sulfides, and substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
Sodium 2,5-dimethylthiophene-3-sulfinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium 2,5-dimethylthiophene-3-sulfinate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a sulfonylating agent, modifying proteins and enzymes through sulfonylation reactions. This modification can alter the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium thiophene-2-sulfinate
- Sodium pyridine-3-sulfinate
- Sodium nitrobenzenesulfinate
- Sodium trifluoromethanesulfinate
Uniqueness
Sodium 2,5-dimethylthiophene-3-sulfinate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and material science .
Propiedades
Fórmula molecular |
C6H7NaO2S2 |
|---|---|
Peso molecular |
198.2 g/mol |
Nombre IUPAC |
sodium;2,5-dimethylthiophene-3-sulfinate |
InChI |
InChI=1S/C6H8O2S2.Na/c1-4-3-6(10(7)8)5(2)9-4;/h3H,1-2H3,(H,7,8);/q;+1/p-1 |
Clave InChI |
BJJUUKNROMRTNW-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(S1)C)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


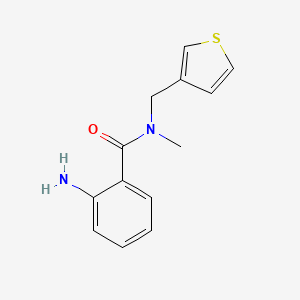
![3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13179116.png)
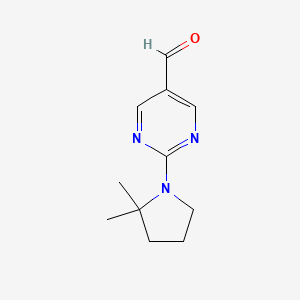
![Tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13179124.png)
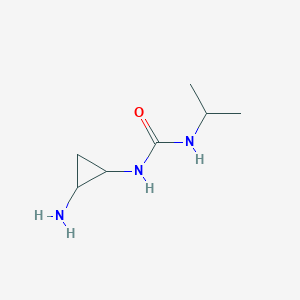

![5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13179134.png)
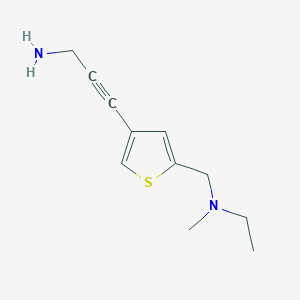
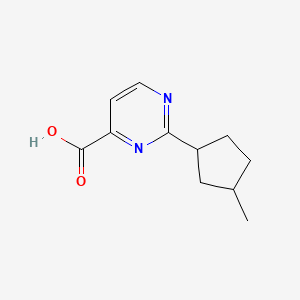
![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B13179149.png)
![2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane](/img/structure/B13179150.png)
